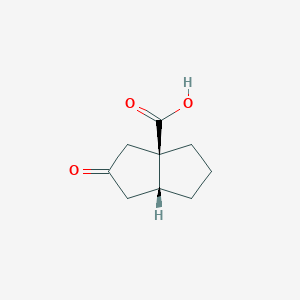

rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid, also known as rac-3a-OH-2-oxo-octahydropentalene-3a-carboxylic acid, is an important organic compound with a wide range of applications in the scientific research and laboratory experiments. It is a carboxylic acid that is used as a reagent in organic synthesis, and is also a valuable intermediate in the synthesis of a variety of compounds. Rac-3a-OH-2-oxo-octahydropentalene-3a-carboxylic acid has unique biochemical and physiological effects, and can be used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Synthetic and Structural Chemistry

Synthesis and Structural Analysis : Compounds structurally related to rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid have been synthesized and analyzed for their unique structural properties. For instance, enantiomerically pure 1-phenyl-2-carboxyethylphosphonic acid and its derivatives were prepared via diastereoselective alkylation, highlighting the intricate synthetic routes possible with such compounds. The X-ray crystal structure analysis provided insights into the three-dimensional pattern of intermolecular hydrogen bonding, emphasizing the compound's potential as a scaffold for further chemical modification (Gardner et al., 2002).

Crystallization and Structural Elucidation : The crystallization and structural elucidation of halogenated carboxylic acids, such as 2-bromo-3-methylbutyric acid, have been reported to understand better the hydrogen bonding motifs, packing modes, and preferred conformations in solid-state structures. These studies can shed light on the fundamental interactions governing the assembly and stability of molecular architectures (Seidel et al., 2020).

Biological and Pharmacological Applications

Metabolic Enzyme Inhibition : Rosmarinic acid, a compound related by its polyphenolic nature and potential biological activity, has been shown to inhibit several metabolic enzymes, including glutathione S-transferase, lactoperoxidase, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes. This demonstrates the potential of structurally complex carboxylic acids and their derivatives in modulating key biological pathways and processes with implications for therapeutic applications (Gülçin et al., 2016).

Retinoic Acid Signalling : Studies on retinoic acid and its receptors, such as RAR-α and PPAR-γ, highlight the intricate roles these molecules play in gene transcription regulation through the formation of heterodimers with retinoid-X receptors. Understanding the interactions and signalling pathways of these receptors, facilitated by compounds like retinoic acid, contributes to our knowledge of developmental biology and the potential for targeted therapies (Westin et al., 1998).

Propiedades

IUPAC Name |

(3aR,6aR)-5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-7-4-6-2-1-3-9(6,5-7)8(11)12/h6H,1-5H2,(H,11,12)/t6-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHAOFSDMDOEGL-HZGVNTEJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC2(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC(=O)C[C@@]2(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)

![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)

![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)

![1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone](/img/structure/B2504123.png)